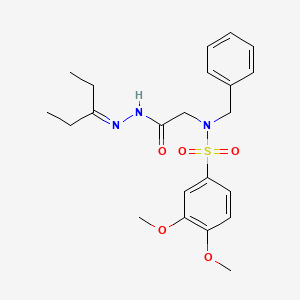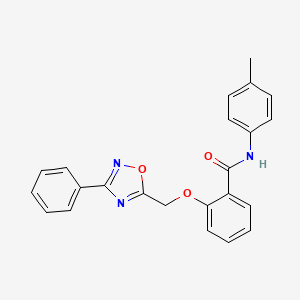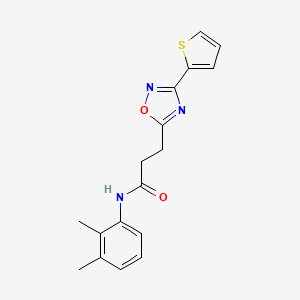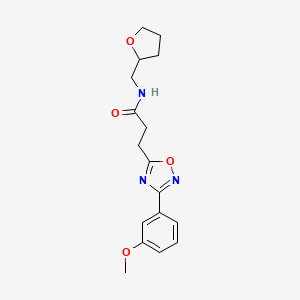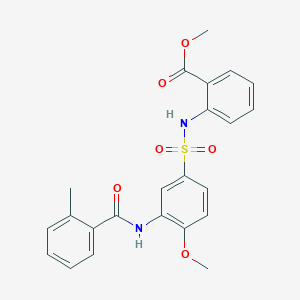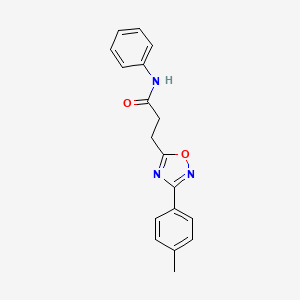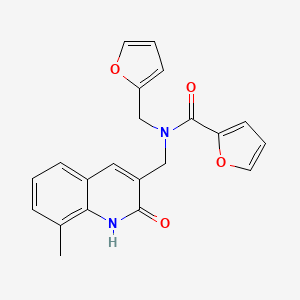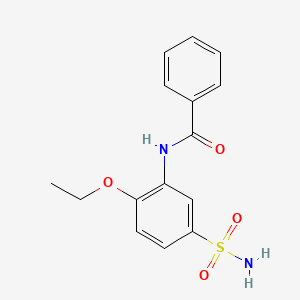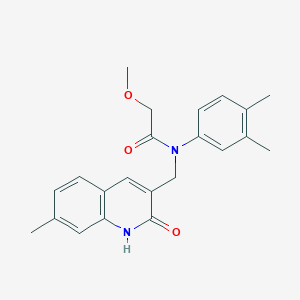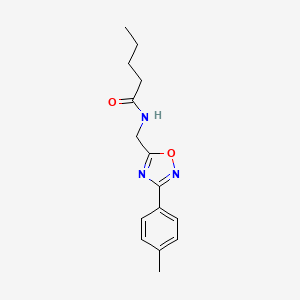
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as PTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in biological systems is not fully understood. However, studies have suggested that N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to exhibit low toxicity in vitro and in vivo. In addition, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to have a low affinity for serum proteins, which may contribute to its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is its fluorescent properties, which make it a useful tool for imaging and detection in biological systems. However, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has limited solubility in aqueous solutions, which may limit its use in certain applications. In addition, further studies are needed to fully understand the potential toxicity of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in vivo.
Orientations Futures
Future research on N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may focus on its potential applications in cancer therapy, as well as its use as a fluorescent probe for the detection of reactive oxygen species. In addition, further studies are needed to fully understand the mechanism of action of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in biological systems, as well as its potential toxicity in vivo. Finally, the development of new synthesis methods for N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may also be an area of future research.
Méthodes De Synthèse
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide can be synthesized through a multistep process that involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with pentanoyl chloride. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to produce N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide.
Applications De Recherche Scientifique
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been studied for its potential applications in various fields, including materials science, analytical chemistry, and biological research. In materials science, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been used as a fluorescent probe for the detection of heavy metal ions. In analytical chemistry, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been used as a chiral selector for the separation of enantiomers. In biological research, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been studied for its potential as an anti-cancer agent and as a fluorescent probe for the detection of reactive oxygen species.
Propriétés
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-5-13(19)16-10-14-17-15(18-20-14)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBKJIXHWDAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


